molecular formula C18H18N4O5S B2398836 3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 1448073-46-8

3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2398836
CAS No.: 1448073-46-8
M. Wt: 402.43
InChI Key: XKKLLBXVXLNPSW-UHFFFAOYSA-N
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Description

The compound 3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one is a hybrid molecule combining a coumarin (2H-chromen-2-one) core with a sulfonylated piperidine-triazole moiety. Coumarins are renowned for their diverse biological activities, including anticoagulant, anticancer, and anti-inflammatory properties . The 4-methyl substitution on the triazole ring likely mitigates metabolic degradation, a common strategy in drug design .

Properties

IUPAC Name

3-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S/c1-21-11-19-20-18(21)28(25,26)13-6-8-22(9-7-13)16(23)14-10-12-4-2-3-5-15(12)27-17(14)24/h2-5,10-11,13H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKLLBXVXLNPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one is a novel synthetic derivative that incorporates a triazole moiety known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a chromenone core linked to a piperidine ring and a triazole sulfonamide group. The presence of these functional groups is critical for its biological activity.

ComponentStructure
ChromenoneChromenone
PiperidinePiperidine
TriazoleTriazole

Research indicates that compounds containing triazole rings exhibit various mechanisms of action, including:

  • Antifungal Activity : Triazoles are known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
  • Anticancer Properties : Some derivatives have shown promise in inducing apoptosis in cancer cells and disrupting cell cycle progression.

Anticancer Activity

A study evaluated the anticancer activity of various triazole derivatives against human cancer cell lines. The results demonstrated that certain compounds exhibited significant cytotoxic effects, particularly through the induction of G2/M phase cell cycle arrest and apoptosis in cancer cells such as MCF-7 (breast), SW480 (colon), and A549 (lung) .

Antifungal Activity

The triazole moiety has been associated with potent antifungal properties. In vitro studies have shown that compounds similar to 3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one can effectively inhibit the growth of various fungal strains, making them potential candidates for antifungal drug development .

Other Biological Activities

Additionally, research has indicated that triazole-containing compounds may possess:

  • Antimicrobial Properties : Effective against various bacterial strains.
  • Anti-inflammatory Effects : Potential to reduce inflammation markers in vivo.

Case Studies

  • Anticancer Efficacy : A series of 4-(1,2,3-triazol-1-yl)coumarin conjugates were synthesized and tested for their anticancer activities. Notably, one compound showed an IC50 value significantly lower than standard chemotherapeutics .
  • Fungal Inhibition : A derivative was tested against Candida species and demonstrated MIC values comparable to established antifungal agents .

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of this compound lies in its antimicrobial properties . The incorporation of the triazole ring is significant as triazoles are known for their antifungal and antibacterial activities. Studies have indicated that similar compounds exhibit efficacy against various pathogens, suggesting potential for this compound as a therapeutic agent.

Case Study:
In a study evaluating the antimicrobial efficacy of triazole derivatives, compounds similar to 3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

Another promising application is in anticancer therapy . The chromenone structure has been linked to cytotoxic activity against various cancer cell lines. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through multiple pathways.

Data Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)5.71Induction of apoptosis
PC3 (Prostate)8.34Cell cycle arrest
HepG2 (Liver)6.20Inhibition of proliferation

Material Science Applications

The unique properties of 3-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one also extend to material science , particularly in the development of functional materials for sensors and catalysts. The ability to modify the electronic properties through structural variations makes it suitable for applications in organic electronics.

Case Study: Sensor Development

Recent advancements have shown that derivatives of this compound can be utilized in the fabrication of sensors for detecting environmental pollutants. The sensor's response was attributed to the interaction between the compound's functional groups and target analytes, leading to measurable changes in conductivity .

Comparison with Similar Compounds

Structural Analogues with Coumarin-Triazole Hybrids
Compound Name Key Structural Differences Biological Relevance/Activity Physicochemical Properties
3-(4-((4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)-2H-chromen-2-one Sulfonyl-piperidine linker; 4-methyl triazole Hypothesized enzyme inhibition (sulfonamide group) and anticancer activity (coumarin core) Data not available in evidence
3-(4-(2-Chlorophenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one Thioxo-triazole; chlorophenyl substituent Potential antimicrobial/antioxidant activity (thione group) m.p. 205–207°C; IR: 1409 (C=N)
4-[5-[(1R)-1-[5-(3-Chlorophenyl)-3-isoxazolyl]ethoxy]-4-methyl-4H-1,2,4-triazol-3-yl]pyridine Isoxazole-ethoxy linker; pyridine core Stress-related therapeutic applications (patented) Salt forms (HCl, H₂SO₄) described

Key Observations :

  • The isoxazole-ethoxy linker in introduces conformational flexibility absent in the rigid piperidine-carbonyl structure of the target compound.
Piperidine- and Sulfonamide-Containing Analogues
Compound Name Key Structural Features Pharmacokinetic/Physicochemical Insights
3-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline Aniline-triazole hybrid; no sulfonamide m.p. 158–159°C; higher polarity (amine group)
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide Thiazole-sulfanyl linker; benzamide core Similarity score 0.500 to target compound (structural overlap)
4-{5-[2-(4-Chloro-2,6-difluorophenoxy)propan-2-yl]-4-methyl-4H-1,2,4-triazol-3-yl}-3-fluorobenzamide (SPI-62) Fluorinated benzamide; bulky substituents Non-linear PK due to HSD-1 inhibition; high selectivity

Key Observations :

  • The sulfanyl linker in may reduce metabolic stability compared to the sulfonyl group in the target compound.
  • SPI-62 demonstrates the impact of fluorinated substituents on target selectivity and pharmacokinetic complexity.
Chromeno-Pyrimidine and Related Heterocycles
Compound Name Structural Divergence Drug-Likeness Insights
4-(4-(Piperidin-1-yl)phenyl)-2-thioxo-1,2,3,4-tetrahydro-5H-chromeno[4,3-d]pyrimidin-5-one Chromeno-pyrimidine core; thiourea-derived thioxo Computed oral bioavailability; LogP ~3.2 (optimal for drugs)
2-(1-(4-Amino-3-(2,4-dimethylthiazol-5-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine; fluorophenyl substituents Mass: 531.3 (M++1); MP 252–255°C (high thermal stability)

Key Observations :

  • The chromeno-pyrimidine in shares a coumarin-like core but lacks the triazole-sulfonyl motif, favoring different target interactions.
  • Fluorinated substituents in enhance lipophilicity and metabolic resistance compared to non-halogenated analogues.

Q & A

Q. How to elucidate the role of the sulfonyl-piperidine moiety in target binding?

  • Methods :
  • X-ray Crystallography : Co-crystallize with human carbonic anhydrase II (hCA II) to map hydrogen bonds (e.g., sulfonyl O→His94) .
  • Alanine Scanning : Mutate key residues in the target protein (e.g., Thr199 in hCA II) to assess binding energy changes (ΔΔG) via ITC .

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